1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system fused with a nitrogen-containing ring. The presence of a fluorine atom at the 7th position and an ethyl group at the 1st position further distinguishes this compound. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or an amine under basic conditions . This reaction typically requires heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinolines.
Scientific Research Applications
1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the production of fluoroquinolone antibiotics, which are used to treat bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action of 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly in its role as an antibiotic intermediate, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation, leading to the eradication of bacterial infections .
Comparison with Similar Compounds
Norfloxacin: 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness: 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl group at the 1st position and the fluorine atom at the 7th position enhances its lipophilicity and ability to penetrate bacterial cell membranes, making it a valuable intermediate in the synthesis of potent fluoroquinolone antibiotics .
Properties
IUPAC Name |
1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPWOAGQHVEDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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